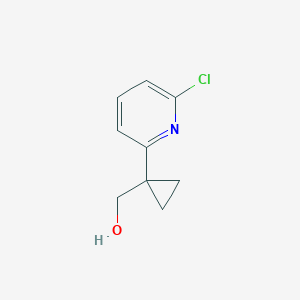
1-(6-Chloro-2-pyridinyl)cyclopropanemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(6-chloropyridin-2-yl)cyclopropyl]methanol is an organic compound that features a cyclopropyl group attached to a methanol moiety, with a chloropyridine ring as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(6-chloropyridin-2-yl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the chloropyridine moiety. One common method involves the reaction of 6-chloropyridine-2-carbaldehyde with cyclopropylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of [1-(6-chloropyridin-2-yl)cyclopropyl]methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[1-(6-chloropyridin-2-yl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 1-(6-chloropyridin-2-yl)cyclopropylmethanal or 1-(6-chloropyridin-2-yl)cyclopropylmethanoic acid.
Reduction: Formation of 1-(6-chloropyridin-2-yl)cyclopropylmethane.
Substitution: Formation of various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
[1-(6-chloropyridin-2-yl)cyclopropyl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [1-(6-chloropyridin-2-yl)cyclopropyl]methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloropyridine moiety can enhance its binding affinity and selectivity towards certain biological targets. Additionally, the cyclopropyl group can confer stability and rigidity to the molecule, influencing its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
[1-(6-fluoropyridin-2-yl)cyclopropyl]methanol: Similar structure but with a fluorine atom instead of chlorine.
[1-(6-bromopyridin-2-yl)cyclopropyl]methanol: Similar structure but with a bromine atom instead of chlorine.
[1-(6-methylpyridin-2-yl)cyclopropyl]methanol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
[1-(6-chloropyridin-2-yl)cyclopropyl]methanol is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, and can also enhance the compound’s lipophilicity, potentially improving its bioavailability in medicinal applications.
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
[1-(6-chloropyridin-2-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C9H10ClNO/c10-8-3-1-2-7(11-8)9(6-12)4-5-9/h1-3,12H,4-6H2 |
InChI Key |
NBHKIAZDSBENPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)C2=NC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


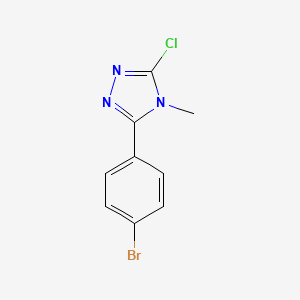
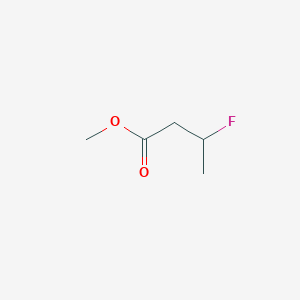


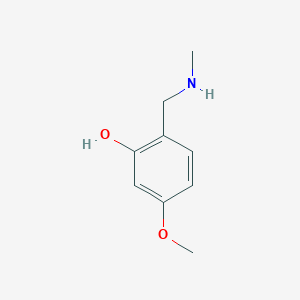
![3-(6-chloropyridin-3-yl)-N-[4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]propanamide](/img/structure/B15317730.png)
![rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylicacid](/img/structure/B15317738.png)
![2-[3-(2,4-Difluorophenyl)-2-(ethylamino)propoxy]ethan-1-ol hydrochloride](/img/structure/B15317740.png)

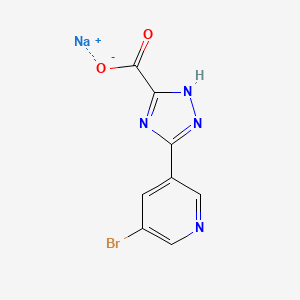
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-7-amine](/img/structure/B15317752.png)
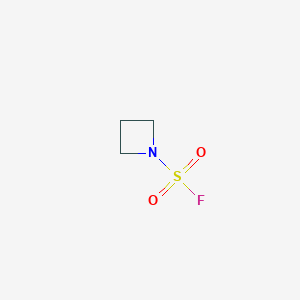
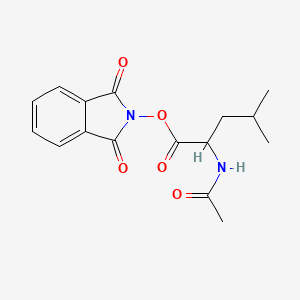
![13-Bromo-17-azatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene](/img/structure/B15317780.png)
